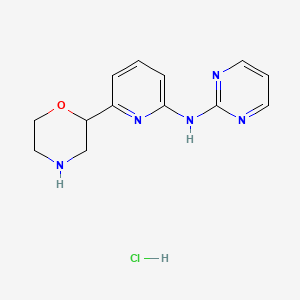

(6-Morpholin-2-yl-pyridin-2-yl)-pyrimidin-2-yl-amine hydrochloride

Descripción general

Descripción

(6-Morpholin-2-yl-pyridin-2-yl)-pyrimidin-2-yl-amine hydrochloride is a useful research compound. Its molecular formula is C13H16ClN5O and its molecular weight is 293.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(6-Morpholin-2-yl-pyridin-2-yl)-pyrimidin-2-yl-amine hydrochloride, with the molecular formula C13H16ClN5O and a molecular weight of 293.75 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C13H16ClN5O |

| Molecular Weight | 293.75 g/mol |

| Purity | Typically ≥ 95% |

| IUPAC Name | N-(6-morpholin-2-ylpyridin-2-yl)pyrimidin-2-amine; hydrochloride |

Biological Activity Overview

The compound exhibits various biological activities, including:

- Anti-inflammatory Activity :

-

Anticancer Properties :

- Research indicates that this compound may act as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Molecular docking studies suggest strong binding affinity to the VEGFR-2 active site, indicating potential as an anticancer agent .

- Antiviral Activity :

The biological activities of this compound can be attributed to several mechanisms:

-

Enzyme Inhibition :

- The compound's structural features allow it to effectively inhibit key enzymes involved in inflammation and cancer progression, such as COX enzymes and VEGFR.

-

Cellular Pathway Modulation :

- By affecting pathways related to apoptosis and cell proliferation, the compound may induce cytotoxic effects in cancer cells while also modulating immune responses in viral infections.

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of pyrimidine derivatives, compounds structurally similar to (6-Morpholin-2-yl-pyridin-2-yl)-pyrimidin-2-yl-amines were tested in carrageenan-induced paw edema models. Results indicated that these compounds exhibited significant inhibition of edema formation, with effective doses comparable to indomethacin .

Case Study 2: Anticancer Efficacy

A series of experiments assessed the cytotoxicity of various pyrimidine derivatives on cancer cell lines. Notably, one derivative demonstrated an IC50 value of 19 nM against MDA-MB-435 cells, indicating potent antiproliferative activity . This suggests that (6-Morpholin-2-yl-pyridin-2-yl)-pyrimidin-2-yl-amines could serve as promising candidates for further development in cancer therapy.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that (6-Morpholin-2-yl-pyridin-2-yl)-pyrimidin-2-yl-amine hydrochloride exhibits promising anticancer properties. It has been evaluated for its ability to inhibit specific kinases involved in cancer progression. For instance, research published in Cancer Research demonstrated that this compound effectively inhibited the growth of various cancer cell lines by targeting the ATP-binding site of kinases, leading to apoptosis in malignant cells .

Antiviral Properties

The compound has also been investigated for antiviral applications, particularly against viral infections such as influenza and coronaviruses. In vitro studies have shown that it can disrupt viral replication processes, making it a potential candidate for developing antiviral therapies. A notable study highlighted its effectiveness in reducing viral load in infected cells, suggesting mechanisms involving interference with viral entry or replication .

Neurological Research

In the field of neurology, this compound has been explored for its neuroprotective effects. Animal models of neurodegenerative diseases have shown that this compound can mitigate neuronal damage and improve cognitive functions by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Anticancer Efficacy

A pivotal study conducted on various cancer cell lines (e.g., MCF7 breast cancer cells) revealed that treatment with (6-Morpholin-2-yl-pyridin-2-yl)-pyrimidin-2-ylamine hydrochloride resulted in a significant decrease in cell viability, with IC50 values indicating potent activity at low concentrations. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis through the activation of caspase pathways .

Case Study 2: Antiviral Activity Against Influenza Virus

In a controlled laboratory setting, researchers treated infected cells with varying concentrations of the compound. Results showed a dose-dependent reduction in viral titers, with the most effective concentration yielding a 90% reduction in viral replication compared to control groups. This study underscores the compound's potential as a therapeutic agent against influenza viruses .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The pyrimidine and pyridine rings undergo nucleophilic substitution due to electron-deficient aromatic systems. Key examples include:

For instance, the 7-chloro intermediate (derived from pyrimidinone via POCl₃) reacts with 2-pyridinemethanamine to yield tertiary amines under mild conditions . The morpholine nitrogen can also participate in alkylation or acylation reactions .

Cross-Coupling Reactions

The pyridine and pyrimidine rings facilitate transition-metal-catalyzed couplings:

Table 1: Reported Cross-Coupling Reactions

For example, the boronic acid pinacol ester undergoes Suzuki coupling with triazine intermediates in the presence of Pd(PPh₃)₄ to construct triazine-pyridine hybrids . Copper-mediated cyclizations are also employed for pyridine ring formation .

Acid-Base Reactivity

The hydrochloride salt enhances solubility in polar solvents and participates in proton-transfer reactions:

-

Deprotonation : In basic media (e.g., NaOH), the hydrochloride converts to the free base, enabling further functionalization.

-

Salt Formation : Reacts with acids (e.g., TFA) to form stable salts during carbamate deprotection .

Redox Reactions

The morpholine and pyridine rings exhibit redox activity:

Table 2: Oxidation and Reduction Pathways

| Reaction Type | Reagents | Site of Action | Product | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Morpholine nitrogen | N-Oxide derivatives | |

| Reduction | H₂, Pd/C, EtOH | Nitro groups on aryl rings | Amines for downstream amide coupling |

Selective reduction of nitro intermediates to amines is critical for synthesizing bioactive derivatives .

Cyclization and Electrocyclization

The compound’s structure enables cyclization under specific conditions:

-

aza-6π Electrocyclization : Visible-light-mediated reactions form fused pyridine systems with high regiocontrol .

-

Diels-Alder Reactions : Pyridine N-oxides react with dienophiles to generate bicyclic intermediates .

Functional Group Transformations

For example, Curtius rearrangement of acyl azides yields isocyanates, which are trapped with alcohols to form carbamates .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HCl and forming free base residues.

-

Hydrolytic Sensitivity : The morpholine ring undergoes slow hydrolysis in strongly acidic/basic conditions .

Key Research Findings

-

Regiocontrol : Substituents on the morpholine ring (e.g., methyl groups) significantly influence binding affinity to biological targets like PI3K/mTOR .

-

Stereoselectivity : (S)-Methylmorpholine derivatives exhibit 100-fold higher potency than (R)-isomers due to optimized hinge-region interactions .

-

Eco-Friendly Methods : Visible-light-mediated reactions enable metal-free synthesis of polysubstituted pyridines .

Propiedades

IUPAC Name |

N-(6-morpholin-2-ylpyridin-2-yl)pyrimidin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O.ClH/c1-3-10(11-9-14-7-8-19-11)17-12(4-1)18-13-15-5-2-6-16-13;/h1-6,11,14H,7-9H2,(H,15,16,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMRFQDPGXSOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=NC(=CC=C2)NC3=NC=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.